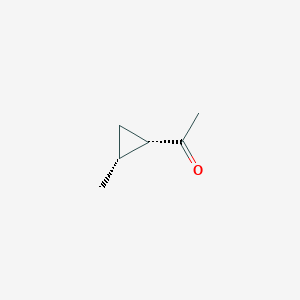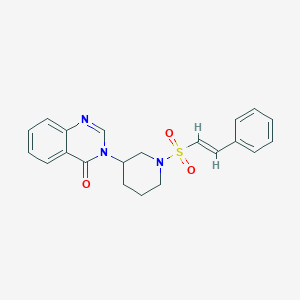![molecular formula C13H13N5O2S2 B2415031 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903883-71-5](/img/structure/B2415031.png)
4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex chemical entity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multistep organic synthesis. The key steps include:
Formation of Thiadiazole Ring: : Starting with appropriate thiourea and carbonyl compounds under acidic conditions.
Pyrimidine Core Synthesis: : Using intermediates like 2-methyl-4-oxothieno[2,3-d]pyrimidine in condensation reactions.
Carboxamide Formation: : Coupling reactions utilizing carboxylic acids and amine derivatives.
Industrial Production Methods: : Industrially, the production scales up these reactions. The conditions are optimized for efficiency, including the use of catalysts and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly affecting the sulfur-containing thiadiazole ring.
Reduction: : Selective reduction can modify the pyrimidine or thiadiazole rings.
Substitution: : Electrophilic or nucleophilic substitution can occur at various positions on the thiadiazole or pyrimidine rings.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.
Major Products Formed: : The major products vary based on the reaction type but include oxidized derivatives, reduced thieno-pyrimidine, and substituted thiadiazole compounds.
Applications De Recherche Scientifique
This compound's structure offers diverse applications:
Chemistry: : Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its interactions with enzymes and proteins.
Medicine: : Explored for potential therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial effects.
Industry: : Utilized in the design of new materials with specific chemical properties, such as dyes or catalysts.
Mécanisme D'action
The mechanism by which 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific proteins or enzymes, altering their function.
Pathways Involved: : It may influence signaling pathways involved in cell growth or inflammation, leading to its varied biological effects.
Comparaison Avec Des Composés Similaires
Compared to other thiadiazole or pyrimidine derivatives, this compound exhibits unique properties:
Thiadiazole Derivatives: : Such as 4,5-dimethylthiadiazole, are structurally simpler and may have different reactivity.
Pyrimidine Derivatives: : Like 2,4-diaminopyrimidine, show different biological activities due to structural differences.
This compound's combination of functional groups bestows it with distinct reactivity and applications, setting it apart from its counterparts. Examples of similar compounds include thiadiazole-2-carboxamides and various thieno[2,3-d]pyrimidine derivatives.
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-7-10(22-17-16-7)11(19)14-4-5-18-8(2)15-12-9(13(18)20)3-6-21-12/h3,6H,4-5H2,1-2H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOXUBBWAUNODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414948.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)






![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)


![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)
